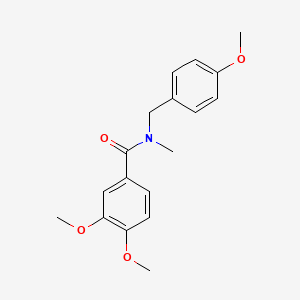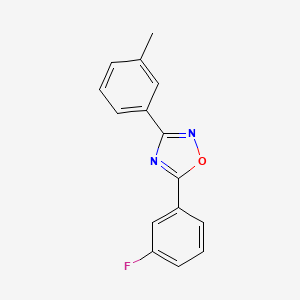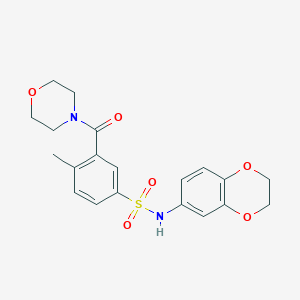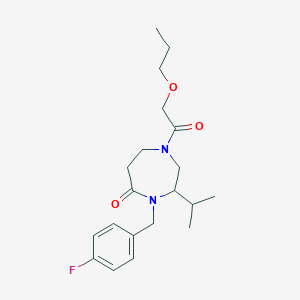
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide, also known as PFBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PFBT is a benzamide derivative that has been synthesized using different methods.
科学的研究の応用
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of protein tyrosine kinases (PTKs). PTKs are enzymes that regulate cell growth, differentiation, and proliferation. The detection of PTKs is crucial in the diagnosis and treatment of cancer and other diseases. 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in live cells. ROS are molecules that play a critical role in cell signaling and homeostasis, but their accumulation can lead to oxidative stress and cell damage.
作用機序
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide works by binding to PTKs and ROS and emitting fluorescence upon excitation by light. The binding of 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide to PTKs and ROS alters the fluorescence properties of the compound, allowing for their detection and quantification.
Biochemical and Physiological Effects
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has been shown to have low toxicity and does not cause significant physiological effects in vitro. However, further studies are needed to determine the long-term effects of 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide exposure in vivo.
実験室実験の利点と制限
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has several advantages for lab experiments, including its high sensitivity, selectivity, and ease of use. 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide can be used in a variety of assays, including fluorescence microscopy, flow cytometry, and high-throughput screening. However, 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has some limitations, including its limited stability in aqueous solutions and its potential interference with other fluorescent probes.
将来の方向性
For 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide research include the development of new synthesis methods to improve the yield and purity of the compound. Additionally, 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide can be modified to improve its stability and specificity for PTKs and ROS. Further studies are needed to determine the long-term effects of 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide exposure in vivo and to explore its potential applications in other fields, such as drug discovery and environmental monitoring.
Conclusion
In conclusion, 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide is a chemical compound that has potential applications in various fields, including as a fluorescent probe for the detection of PTKs and ROS. 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide can be synthesized using different methods and has several advantages for lab experiments. However, further studies are needed to determine the long-term effects of 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide exposure in vivo and to explore its potential applications in other fields.
合成法
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide can be synthesized using different methods, including the reaction of 4-methoxybenzylamine with 3,4-dimethoxybenzoyl chloride in the presence of triethylamine. The reaction yields 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide as a white crystalline solid with high purity. Other methods include the reaction of 4-methoxybenzylamine with 3,4-dimethoxybenzaldehyde in the presence of acetic acid and sodium borohydride.
特性
IUPAC Name |
3,4-dimethoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-19(12-13-5-8-15(21-2)9-6-13)18(20)14-7-10-16(22-3)17(11-14)23-4/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEYEZVNZPUXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B5296596.png)
![3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine](/img/structure/B5296602.png)
![N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea](/img/structure/B5296609.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-4-methoxy-3,5-dimethylbenzamide](/img/structure/B5296619.png)
![5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5296637.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B5296645.png)
![3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5296646.png)
![4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5296648.png)
![8-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5296654.png)

![2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5296656.png)